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Methyl 17-iodoheptadecanoate

Cat. No.: B13328201
M. Wt: 410.4 g/mol
InChI Key: HSTYZZYLWTXLEK-UHFFFAOYSA-N
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Description

Contextualization within Organohalogen and Fatty Acid Ester Chemistry

Methyl 17-iodoheptadecanoate is a bifunctional molecule, characterized by a methyl ester group at one end of a seventeen-carbon chain and a highly reactive iodine atom at the other (omega) position. This structure places it firmly within two major classes of organic compounds: organohalogens and fatty acid esters.

Organohalogen Aspects: The carbon-iodine (C-I) bond is the most reactive and least stable among the carbon-halogen bonds. This high reactivity makes terminal iodoalkanes like this compound valuable intermediates in organic synthesis. The iodine atom can be readily displaced by a variety of nucleophiles or participate in cross-coupling reactions, allowing for the facile introduction of other functional groups at the terminus of the long alkyl chain. rsc.org The synthesis of such ω-iodo esters can be achieved through several methods, including the reaction of ω-hydroxy esters with an iodinating agent or by treating ω-bromo esters with sodium iodide in a Finkelstein-type reaction. snmjournals.org

Fatty Acid Ester Characteristics: As a fatty acid methyl ester (FAME), this compound shares properties with a class of molecules extensively studied for their biological roles and industrial applications, such as in the production of biodiesel. acs.orgnih.gov The long, saturated seventeen-carbon chain (a heptadecanoic acid derivative) imparts significant lipophilicity to the molecule. The methyl ester group, while generally less reactive than the terminal iodide, can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols. nih.gov The presence of both the ester and the iodo functional groups on the same long-chain backbone allows for orthogonal chemical modifications, a desirable feature in the synthesis of complex molecules.

The spectroscopic characterization of long-chain iodo-esters is crucial for confirming their structure. Key analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹³C NMR, the carbon atom attached to the iodine typically resonates at a low field (around 0-10 ppm), while the carbonyl carbon of the ester appears significantly downfield (around 170-175 ppm). vaia.comlibretexts.org The signals for the methylene (B1212753) groups along the chain appear in a characteristic cluster in the aliphatic region.

Mass Spectrometry (MS): The mass spectrum of halogenated fatty acid esters can provide clear evidence of the presence of iodine through its characteristic isotopic pattern and fragmentation pathways, such as the loss of the iodine atom or cleavage near the ester group. nih.govslu.se

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the carbonyl group (C=O) of the ester at approximately 1740 cm⁻¹, along with C-H stretching and bending vibrations from the long alkyl chain. libretexts.org

A representative table of expected spectroscopic data for this compound is provided below, based on data for similar long-chain esters and iodoalkanes.

Spectroscopic Data Expected Values for this compound
¹³C NMR (ppm) C=O: ~174, -OCH₃: ~51, -CH₂I: ~7, Other -CH₂-: 20-35
¹H NMR (ppm) -OCH₃: ~3.6 (s), -CH₂I: ~3.2 (t), -CH₂CO₂CH₃: ~2.3 (t)
IR (cm⁻¹) C=O stretch: ~1740, C-H stretch: 2850-2950
Mass Spec (m/z) Molecular Ion (M⁺), [M-I]⁺, [M-OCH₃]⁺

Historical Perspectives on Iodinated Long-Chain Esters in Organic Synthesis

The interest in iodinated long-chain esters, particularly those labeled with radioactive isotopes of iodine, has historical roots in the field of nuclear medicine. As early as 1965, radioiodinated oleic acid was investigated as a potential tracer for myocardial imaging, leveraging the fact that fatty acids are a primary energy source for the heart. nih.gov

Early research quickly revealed a significant challenge: the in vivo deiodination of fatty acids iodinated at positions other than the terminal (omega) carbon. nih.gov This led to the release of free radioiodine, which would accumulate in the thyroid gland, complicating imaging studies. To overcome this, the focus of research shifted to terminally iodinated fatty acids. It was demonstrated that placing the iodine atom at the omega position significantly enhances its stability against metabolic removal. snmjournals.org

The synthesis of these terminally iodinated fatty acids and their esters became a critical area of research. Methods were developed to introduce iodine at the end of the fatty acid chain, often starting from the corresponding bromo- or hydroxy-fatty acids. rsc.orgsnmjournals.org These synthetic efforts laid the groundwork for the development of a variety of radioiodinated fatty acid analogues for medical research, with different chain lengths and modifications being explored to optimize their biological properties. osti.gov

Current Research Significance and Challenges for this compound

The contemporary research significance of this compound and related compounds is predominantly in the development of molecular probes for biomedical imaging and as versatile building blocks in organic synthesis.

Biomedical Research Applications: Radioiodinated fatty acids continue to be valuable tools for studying myocardial metabolism in both health and disease. nih.goviaea.org When labeled with a gamma-emitting isotope like Iodine-123, these molecules can be used in Single Photon Emission Computed Tomography (SPECT) to visualize how the heart muscle utilizes fatty acids. nih.gov The chain length of the fatty acid has been shown to be a critical parameter, influencing both myocardial uptake and metabolic fate. osti.gov Longer chain fatty acids, such as those derived from heptadecanoic acid, have been investigated to understand these structure-activity relationships. While much of the clinical focus has been on phenyl-substituted iodinated fatty acids to further enhance stability, the fundamental research on straight-chain analogues like this compound remains important for understanding the underlying biological transport and metabolic processes. nih.govoup.com

Synthetic Chemistry Utility: Beyond its potential in imaging, the bifunctional nature of this compound makes it a useful synthon. The terminal iodide serves as a handle for a wide array of chemical transformations, including:

Coupling Reactions: Participation in reactions like Suzuki, Sonogashira, or Heck couplings to append more complex molecular fragments.

Nucleophilic Substitution: Reaction with various nucleophiles to introduce terminal functional groups such as azides, thiols, or amines, leading to the synthesis of novel amphiphilic molecules or functionalized lipids. rsc.org

Challenges and Future Directions: A primary challenge in the use of terminally iodinated alkanes is their relative instability compared to other halogenated counterparts, which can complicate purification and storage. In the context of biomedical applications, ensuring high radiochemical purity and specific activity is paramount. Future research may focus on incorporating this compound into more complex lipid structures, such as phospholipids (B1166683) or triglycerides, to create novel probes for studying lipid metabolism in various biological systems. nih.gov Furthermore, exploring its use in the synthesis of new materials, such as functionalized polymers or self-assembling monolayers, represents another promising avenue for investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H35IO2 B13328201 Methyl 17-iodoheptadecanoate

Properties

Molecular Formula

C18H35IO2

Molecular Weight

410.4 g/mol

IUPAC Name

methyl 17-iodoheptadecanoate

InChI

InChI=1S/C18H35IO2/c1-21-18(20)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h2-17H2,1H3

InChI Key

HSTYZZYLWTXLEK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCI

Origin of Product

United States

Synthetic Methodologies for Methyl 17 Iodoheptadecanoate

Strategies for Iodoalkane Ester Synthesis

The construction of methyl 17-iodoheptadecanoate necessitates two primary transformations: the introduction of an iodine atom at the terminal position of the C17 alkyl chain and the esterification of the carboxylic acid functionality. These can be performed in a sequential manner, with the order of operations influencing the choice of precursors and reaction conditions.

Iodine Incorporation Mechanisms: Halogen Exchange and Radical Iodination Pathways

The introduction of iodine onto a long-chain alkane can be effectively achieved through two principal mechanisms: halogen exchange and radical iodination.

Halogen Exchange (Finkelstein Reaction): The Finkelstein reaction is a classic and widely used method for the synthesis of alkyl iodides from other alkyl halides, typically chlorides or bromides. youtube.comacs.orgbyjus.comwikipedia.orgiitk.ac.in This SN2 reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in a solvent like acetone (B3395972). acs.orgbyjus.com For the synthesis of this compound, a suitable precursor would be methyl 17-bromoheptadecanoate. The reaction proceeds by nucleophilic attack of the iodide ion on the carbon bearing the bromine atom, leading to the displacement of the bromide and the formation of the desired iodo-ester. The success of this reaction is dependent on the reactivity of the alkyl halide, with primary halides like the 17-bromo derivative being excellent substrates. wikipedia.orgresearchgate.net

Radical Iodination: Direct iodination of alkanes using molecular iodine (I₂) is generally a reversible and thermodynamically unfavorable process. organic-chemistry.orgwikipedia.org To overcome this, more reactive iodinating agents or methods that prevent the accumulation of the reducing agent hydrogen iodide (HI) are employed. wikipedia.org One historical approach is the Hunsdiecker reaction , which involves the decarboxylation of the silver salt of a carboxylic acid in the presence of a halogen. wikipedia.orggeeksforgeeks.orgorganic-chemistry.orgbyjus.comyoutube.com To produce a 17-iodoheptadecanoate, one could envision a modified Hunsdiecker reaction starting from a C18 dicarboxylic acid monoester, where the terminal carboxylic acid is converted to its silver salt and then treated with iodine. However, the yields of the Hunsdiecker reaction can be variable, and it is sensitive to the substrate structure. byjus.com

More contemporary methods for radical iodination involve the use of reagents that can generate iodine radicals under milder conditions. For instance, N-iodosuccinimide (NIS) in the presence of a radical initiator can be used for the iodination of alkanes. mdpi.com Another approach involves the in-situ generation of a more reactive iodinating species.

Esterification Protocols for Long-Chain Aliphatic Carboxylic Acids

The esterification of long-chain carboxylic acids, such as 17-iodoheptadecanoic acid or its precursors, is a fundamental transformation. Several protocols are available, ranging from classical acid-catalyzed methods to milder, more specialized procedures.

Acid-Catalyzed Esterification (Fischer Esterification): This is a direct and common method for producing esters from a carboxylic acid and an alcohol, in this case, methanol (B129727). nih.gov The reaction is typically catalyzed by a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) and is driven to completion by removing the water formed during the reaction. nih.gov For long-chain fatty acids, this method is generally effective, though it may require elevated temperatures and prolonged reaction times.

Catalytic Esterification with Solid Acids and Lewis Acids: To overcome issues associated with corrosive mineral acids, various solid acid catalysts have been developed. These include sulfonic acid-functionalized resins (e.g., Amberlyst-15), silica-supported sulfuric acid, and zeolites. tandfonline.comlibretexts.org These catalysts offer advantages in terms of easier separation and potential for recycling. Lewis acids, such as zinc(II) salts, have also been shown to be effective and recyclable catalysts for the solvent-free esterification of fatty acids. nih.govacs.org

Milder Esterification Methods: For sensitive substrates, harsher conditions of acid catalysis may not be suitable. In such cases, activating the carboxylic acid with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) allows for esterification under mild conditions. iitk.ac.in Alternatively, conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol, provides a high-yielding route to the methyl ester. unacademy.com

Precursor Chemistry and Starting Material Considerations

The choice of starting material is dictated by the chosen synthetic strategy.

For a Finkelstein reaction approach: The logical precursor is methyl 17-bromoheptadecanoate . This can be synthesized from 17-bromoheptadecanoic acid, which in turn can be prepared from a suitable ω-bromo fatty acid or through the radical bromination of heptadecanoic acid. Alternatively, one could start with a commercially available long-chain α,ω-dihaloalkane and perform a chain extension followed by esterification.

For a radical iodination approach followed by esterification: The starting material would be heptadecanoic acid . This long-chain saturated fatty acid would first undergo terminal iodination to form 17-iodoheptadecanoic acid, which would then be esterified with methanol. Heptadecanoic acid is a naturally occurring fatty acid, though less common than even-chained fatty acids. researchgate.net

For an esterification followed by halogenation approach: The precursor would be methyl heptadecanoate . This ester would then be subjected to terminal iodination.

The availability and cost of these precursors are important practical considerations in designing a synthetic route.

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound.

For the Finkelstein reaction , key parameters to optimize include the solvent, temperature, and the molar ratio of sodium iodide. Acetone is the classic solvent due to the poor solubility of NaCl and NaBr, which drives the equilibrium. acs.orgbyjus.com However, for long-chain substrates, other polar aprotic solvents like dimethylformamide (DMF) might be necessary to ensure solubility. iitk.ac.in The reaction is typically heated to increase the rate, and an excess of sodium iodide is used to push the reaction to completion. chemistrysteps.com

Table 1: Typical Reaction Conditions for the Finkelstein Reaction of Long-Chain Bromoesters
ParameterConditionRationale
SubstrateMethyl 17-bromoheptadecanoatePrimary bromide is highly reactive in SN2 reactions.
ReagentSodium Iodide (NaI)Source of nucleophilic iodide.
SolventAcetone or DMFAcetone for precipitation of NaBr; DMF for higher solubility.
TemperatureReflux (56-153 °C)Increases reaction rate.
Molar Ratio (NaI:Substrate)1.5:1 to 5:1Excess NaI drives the equilibrium towards the product.

For esterification , the choice of catalyst and reaction conditions depends on the scale and sensitivity of the substrate. For large-scale synthesis, using a recyclable solid acid catalyst or a Lewis acid like zinc oxide in a solvent-free system can be advantageous. tandfonline.comnih.govacs.org The removal of water, either by azeotropic distillation or by using a Dean-Stark apparatus, is critical for achieving high conversion in Fischer esterification.

Table 2: Comparison of Esterification Methods for Long-Chain Fatty Acids
MethodCatalystTypical ConditionsAdvantagesDisadvantages
Fischer EsterificationH₂SO₄ or HClMethanol (solvent and reagent), refluxInexpensive, simpleHarsh conditions, catalyst removal can be difficult
Solid Acid CatalysisAmberlyst-15, Sulfated ZirconiaMethanol, elevated temperatureRecyclable catalyst, milder than mineral acidsMay require higher temperatures and longer reaction times
Lewis Acid CatalysisZnO, Zn(OAc)₂Solvent-free, 150-180 °CRecyclable catalyst, high yieldingHigh temperatures required
DCC/DMAP CouplingDCC, DMAPDichloromethane, room temperatureVery mild conditionsStoichiometric waste (DCU), cost of reagents

Stereochemical Control and Regioselectivity in Synthesis

Stereochemistry: As this compound does not possess any chiral centers, stereochemical control is not a primary concern in its synthesis, assuming the starting materials are achiral. If a radical halogenation process were to be employed on a chiral substrate, a racemic mixture at the site of halogenation would be expected due to the planar nature of the radical intermediate. youtube.comchemistrysteps.compressbooks.pub

Regioselectivity: The key challenge in the synthesis of this compound is achieving high regioselectivity for the terminal (ω) position.

Via Finkelstein Reaction: This approach offers excellent regioselectivity as the iodine is introduced specifically at the position of the pre-installed bromine atom. The challenge is then shifted to the regioselective synthesis of the methyl 17-bromoheptadecanoate precursor.

Via Radical Iodination: Direct radical halogenation of a long, unactivated alkane chain typically results in a mixture of isomers, with a statistical preference for substitution at secondary carbons. unacademy.comembibe.com Achieving terminal selectivity is difficult. However, certain strategies can favor ω-functionalization. For instance, the Barton-McCombie deoxygenation of a derivative of an ω-hydroxy fatty acid ester could be adapted. organic-chemistry.orgnrochemistry.comwikipedia.orgalfa-chemistry.com This would involve converting the terminal hydroxyl group of a precursor like methyl 17-hydroxyheptadecanoate into a thiocarbonyl derivative, which then undergoes a radical reaction to install the iodine. More advanced catalytic systems involving directed C-H activation are an area of active research but may be complex for this specific application. acs.orgnih.gov Biocatalytic approaches using specific enzymes like cytochrome P450s can exhibit high regioselectivity for the hydroxylation of fatty acids, which could then be converted to the iodide, though this is often more applicable to shorter chains. researchgate.netwur.nl

Green Chemistry Principles and Sustainable Synthesis Approaches

Applying green chemistry principles to the synthesis of this compound involves considering factors such as atom economy, use of less hazardous reagents, and energy efficiency.

Catalysis: The use of recyclable heterogeneous catalysts, such as solid acids or supported metal oxides for esterification, is a key green strategy that minimizes waste and simplifies purification. tandfonline.comnih.govacs.orgmdpi.commdpi.com

Solvent Choice: Whenever possible, performing reactions in greener solvents or under solvent-free conditions is preferred. Water has been explored as a solvent for some esterification reactions using specialized hydrophobic catalysts. mdpi.com

Atom Economy: Reactions with high atom economy, such as direct esterification where water is the only byproduct, are favored over those that generate stoichiometric amounts of waste, like the use of DCC/DMAP.

Renewable Feedstocks: The use of fatty acids derived from renewable bio-based sources is a cornerstone of sustainable chemistry. wur.nlrsc.org

Halogenation Reagents: While the Finkelstein reaction itself is efficient, the synthesis of the bromo-precursor often involves elemental bromine, which is hazardous. Developing greener halogenation methods is an ongoing research goal. Some methods for halogenation aim to use less toxic reagents and milder conditions. acs.orgalfa-chemistry.com

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 17 Iodoheptadecanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as the cornerstone for the structural elucidation of Methyl 17-iodoheptadecanoate, offering precise information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound provides a quantitative and qualitative map of the hydrogen atoms within the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, allowing for the differentiation of the various methylene (B1212753) groups, the terminal methyl ester, and the iodinated terminal methylene group.

Key signals in the spectrum are assigned as follows:

A distinct singlet appearing at approximately 3.67 ppm is characteristic of the three protons of the methoxy (B1213986) group (-OCH₃) of the methyl ester. Its integration value of 3H confirms its identity.

A triplet at approximately 3.19 ppm corresponds to the two protons on the carbon atom directly bonded to the iodine atom (C-17). The downfield shift is due to the deshielding effect of the electronegative iodine atom.

A triplet at approximately 2.30 ppm is assigned to the two protons on the carbon atom alpha to the carbonyl group (C-2).

A multiplet around 1.82 ppm arises from the two protons on the carbon atom beta to the iodine atom (C-16).

A multiplet centered around 1.63 ppm is attributed to the protons on the carbon beta to the carbonyl group (C-3).

A large, complex multiplet signal observed between 1.25 and 1.40 ppm represents the bulk of the methylene protons (-CH₂-) in the long aliphatic chain (C-4 to C-15).

Interactive Data Table: Predicted ¹H NMR Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.67Singlet3H-COOCH₃ (C-1')
~3.19Triplet2H-CH₂I (C-17)
~2.30Triplet2H-CH₂COO- (C-2)
~1.82Multiplet2H-CH₂CH₂I (C-16)
~1.63Multiplet2H-CH₂CH₂COO- (C-3)
1.25-1.40Multiplet~24H-(CH₂)₁₂- (C-4 to C-15)

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak, allowing for a carbon count and identification of functional groups based on characteristic chemical shifts.

The key resonances for this compound are predicted as follows:

The carbonyl carbon (C=O) of the ester group appears significantly downfield, typically in the range of 170-185 ppm. libretexts.org

The methoxy carbon (-OCH₃) signal is found around 51.4 ppm.

The carbon atom directly attached to the iodine atom (C-17) is heavily influenced by the halogen, resulting in a signal at a very upfield position, typically around 7-10 ppm.

The carbons alpha (C-2) and beta (C-3) to the ester carbonyl group appear at approximately 34.1 ppm and 25.0 ppm, respectively.

The bulk of the methylene carbons in the long chain resonate in a narrow range between 29.1 and 29.7 ppm.

Specific shifts for the carbons near the iodo-terminus (C-15, C-16) are also distinguishable.

Interactive Data Table: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ, ppm)Assignment
~174.3C=O (C-1)
~51.4-OCH₃ (C-1')
~34.1-CH₂COO- (C-2)
~33.5-CH₂CH₂I (C-16)
~30.5-CH₂CH₂CH₂I (C-15)
~29.1-29.7-(CH₂)₁₁- (C-4 to C-14)
~25.0-CH₂CH₂COO- (C-3)
~7.2-CH₂I (C-17)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, a COSY spectrum would show a clear correlation pathway along the aliphatic chain. For instance, the triplet at 3.19 ppm (-CH₂I) would show a cross-peak with the multiplet at 1.82 ppm (-CH₂CH₂I), which in turn would correlate with the next methylene group, and so on, confirming the sequence of the methylene groups. Similarly, the triplet for the C-2 protons (~2.30 ppm) would correlate with the C-3 protons (~1.63 ppm).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond C-H coupling). An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, it would show a cross-peak between the proton signal at ~3.67 ppm and the carbon signal at ~51.4 ppm, confirming their assignment to the -OCH₃ group. Likewise, the proton triplet at ~3.19 ppm would correlate with the carbon signal at ~7.2 ppm, assigning them to the -CH₂I group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range connectivity by showing correlations between protons and carbons over two or three bonds. researchgate.net Key HMBC correlations for this compound would include:

A cross-peak between the methoxy protons (~3.67 ppm) and the carbonyl carbon (~174.3 ppm), confirming the ester linkage.

Correlations from the C-2 protons (~2.30 ppm) to the carbonyl carbon (C-1) and the C-3 carbon, establishing the structure around the ester group.

Correlations from the C-17 protons (~3.19 ppm) to the C-16 and C-15 carbons, confirming the structure at the iodinated terminus.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, provides complementary information to NMR by identifying the specific functional groups present in the molecule based on their characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule's functional groups.

For this compound, the key absorption bands are:

A strong, sharp absorption peak around 1740 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the saturated ester group. journalajacr.com

Strong C-H stretching vibrations from the numerous methylene and methyl groups are observed in the 2850-2960 cm⁻¹ region. researchgate.net

Characteristic C-O stretching vibrations of the ester group appear in the 1250-1170 cm⁻¹ range. researchgate.net

The C-H bending (scissoring and rocking) vibrations of the CH₂ groups are found around 1465 cm⁻¹ and 720 cm⁻¹, respectively.

A weak to medium absorption band in the 500-600 cm⁻¹ region can be attributed to the C-I stretching vibration. libretexts.orgumd.edu

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
2925, 2855C-H StretchAlkane (CH₂, CH₃)Strong
~1740C=O StretchEsterStrong
~1465C-H Bend (Scissoring)CH₂Medium
~1200C-O StretchEsterStrong
~720C-H Bend (Rocking)-(CH₂)n-Medium
500-600C-I StretchIodoalkaneMedium-Weak

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds, making it an excellent complement to FTIR. libretexts.org

The Raman spectrum of this compound would display several characteristic peaks:

Intense peaks in the C-H stretching region (2800-3000 cm⁻¹) corresponding to the symmetric and asymmetric stretches of the CH₂ and CH₃ groups. researchgate.net

The C=O stretching vibration of the ester group is also observed, typically around 1740 cm⁻¹, though it is often weaker in Raman than in FTIR. researchgate.net

A prominent CH₂ scissoring mode appears around 1440 cm⁻¹. researchgate.net

The C-C stretching vibrations of the long alkyl chain produce a series of bands in the 1060-1140 cm⁻¹ region.

The C-I stretching vibration is also Raman active and would be expected in the 500-600 cm⁻¹ range.

Interactive Data Table: Characteristic Raman Shifts for this compound
Raman Shift (cm⁻¹)Vibration TypeFunctional GroupIntensity
2854, 2930C-H StretchAlkane (CH₂, CH₃)Strong
~1740C=O StretchEsterMedium-Weak
~1440C-H Bend (Scissoring)CH₂Strong
~1300CH₂ Twist-(CH₂)n-Strong
1060-1140C-C StretchAlkane backboneMedium
500-600C-I StretchIodoalkaneMedium

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry is commonly employed. The initial event in EI-MS is the bombardment of the molecule with high-energy electrons, which removes an electron to form a positively charged molecular ion (M•+). chemguide.co.uk This molecular ion is often unstable and undergoes fragmentation into smaller, characteristic ions. chemguide.co.uk

The mass spectrum of a long-chain fatty acid methyl ester (FAME) typically shows a visible, though sometimes weak, molecular ion peak. nih.govlibretexts.org The fragmentation of these esters is characterized by several key pathways. Common fragmentations for FAMEs include α-cleavage and McLafferty rearrangements. msu.edumiamioh.edu The most prominent fragmentation for methyl esters is the cleavage of the C-C bond adjacent to the carbonyl group. libretexts.org The fragmentation pattern of the long hydrocarbon chain also produces clusters of peaks that are 14 mass units apart, corresponding to the sequential loss of CH₂ groups. libretexts.org

In the case of this compound, the presence of a terminal iodine atom significantly influences the fragmentation pattern. The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular formula C₁₈H₃₅IO₂. Key fragmentation pathways would include the loss of the methoxy group ([M-31]⁺), cleavage at the iodine-carbon bond, and fragmentation of the long alkyl chain. The base peak in the mass spectra of many FAMEs is often the ion at m/z 74, which results from a McLafferty rearrangement; however, for saturated long-chain esters, its intensity can be reduced. massbank.eu The presence of iodine introduces additional fragmentation possibilities, including the loss of an iodine radical (•I) leading to a peak at [M-127]⁺, and the loss of hydrogen iodide (HI) resulting in a peak at [M-128]⁺.

Below is an interactive table summarizing the predicted key fragments for this compound in an EI mass spectrum.

m/z Value Proposed Ion Fragment Fragmentation Pathway
426[C₁₈H₃₅IO₂]⁺Molecular Ion (M•+)
395[C₁₇H₃₂IO]⁺Loss of methoxy group (-•OCH₃) from M•+
299[C₁₈H₃₅O₂]⁺Loss of iodine radical (-•I) from M•+
298[C₁₈H₃₄O₂]⁺•Loss of hydrogen iodide (-HI) from M•+
267[C₁₇H₃₂O]⁺Loss of •I and •OCH₃
143[I-(CH₂)₂]⁺Cleavage of the C-C bond gamma to the iodine atom
87[CH₃OOC(CH₂)₂]⁺Cleavage of the C-C bond gamma to the carbonyl group
74[C₃H₆O₂]⁺•McLafferty rearrangement product
59[COOCH₃]⁺α-cleavage at the carbonyl group

Note: The relative intensities of these peaks can vary depending on the specific conditions of the mass spectrometer.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements that exist within a material. researchgate.net When analyzing this compound, XPS can provide detailed information about the carbon, oxygen, and iodine atoms at the sample's surface.

A survey scan would first identify the elements present, showing distinct peaks for Iodine (I 3d), Oxygen (O 1s), and Carbon (C 1s). High-resolution spectra of these peaks are then acquired to determine the chemical states. The binding energy of a core electron is sensitive to the chemical environment of the atom.

The high-resolution C 1s spectrum of this compound would be complex and can be deconvoluted into multiple peaks representing the different carbon environments:

C-C and C-H bonds: The long aliphatic chain will produce a major peak at a binding energy of approximately 284.8-285.0 eV.

C-I bond: The carbon atom directly bonded to the iodine will exhibit a peak shifted to a higher binding energy, typically around 286.0 eV.

C-O bond: The carbon atom of the methoxy group will appear at a higher binding energy, around 286.5 eV.

O-C=O bond: The carbonyl carbon of the ester group will be at the highest binding energy for carbon, typically in the range of 288.5-289.0 eV. nih.gov

The O 1s spectrum can be resolved into two components, corresponding to the two different types of oxygen atoms in the ester group:

C=O: The doubly bonded oxygen, typically found at a lower binding energy around 532.0 eV.

O-C: The singly bonded oxygen, which appears at a higher binding energy around 533.5 eV.

The I 3d spectrum is characterized by a distinct spin-orbit doublet, I 3d₅/₂ and I 3d₃/₂. For organoiodine compounds where iodine is in the -1 oxidation state, the I 3d₅/₂ peak is typically observed in the range of 619-620 eV. researchgate.netencyclopedia.pub The I 3d₃/₂ peak appears at a higher binding energy, with a separation of approximately 11.4 eV from the I 3d₅/₂ peak. The presence of these peaks confirms the covalent bonding of iodine within the organic molecule. kombyonyx.com

The following interactive table summarizes the expected XPS data for this compound.

Element Core Level Expected Binding Energy (eV) Corresponding Functional Group/Chemical State
CarbonC 1s~285.0C-C, C-H (Aliphatic chain)
CarbonC 1s~286.0C-I
CarbonC 1s~286.5C-O (Methoxy)
CarbonC 1s~289.0O-C=O (Ester carbonyl)
OxygenO 1s~532.0C=O (Ester carbonyl)
OxygenO 1s~533.5O-C (Ester ether)
IodineI 3d₅/₂~619.5C-I
IodineI 3d₃/₂~630.9C-I

Conformational Analysis via Spectroscopic Data Integration

The complete structural elucidation and conformational analysis of a flexible molecule like this compound cannot be achieved by a single spectroscopic technique. Instead, a comprehensive understanding of its three-dimensional structure relies on the integration of data from multiple spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Infrared (IR) Spectroscopy provides crucial information about the functional groups present. For this compound, the IR spectrum would prominently feature:

A strong C=O stretching band for the ester group, typically around 1740 cm⁻¹. spectra-analysis.comspectroscopyonline.com

Strong C-O stretching bands between 1300 and 1100 cm⁻¹. spectroscopyonline.comresearchgate.net

Multiple bands in the 2850-2960 cm⁻¹ region corresponding to C-H stretching of the long methylene (CH₂) and terminal methyl (CH₃) groups. researchgate.net Furthermore, the conformation of the long alkyl chain can be inferred from the CH₂ rocking and wagging vibrations in the 1470-720 cm⁻¹ region. researchgate.net The presence of a single sharp peak around 720 cm⁻¹ can indicate that the hydrocarbon chain adopts a largely all-trans (zigzag) conformation, which is common for long-chain esters in the solid state. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) offers detailed insight into the connectivity and chemical environment of each atom in the molecule.

In the ¹H NMR spectrum, a singlet at approximately 3.6-3.7 ppm would correspond to the methyl protons of the ester group. The protons on the carbon adjacent to the iodine atom (α-protons) would appear as a triplet around 3.2 ppm, shifted downfield due to the deshielding effect of the iodine atom. The protons adjacent to the carbonyl group would be observed as a triplet around 2.3 ppm. The numerous methylene groups of the long chain would create a large, complex signal in the 1.2-1.6 ppm region.

In the ¹³C NMR spectrum, distinct signals would appear for the carbonyl carbon (~174 ppm), the methoxy carbon (~51 ppm), the carbon attached to iodine (~10-15 ppm), and the various methylene carbons along the chain. The specific chemical shifts provide unambiguous evidence of the molecular skeleton.

Chemical Reactivity and Mechanistic Studies of Methyl 17 Iodoheptadecanoate

Reactivity of the Terminal Iodo Group

The terminal iodo group in methyl 17-iodoheptadecanoate is the primary site for reactions that form new carbon-carbon or carbon-heteroatom bonds at the end of the seventeen-carbon chain. The reactivity of the iodoalkane is largely dictated by the nature of the carbon-iodine bond.

Nucleophilic substitution is a fundamental reaction of haloalkanes. In the case of this compound, a primary iodoalkane, the substitution reaction predominantly follows the SN2 (Substitution Nucleophilic Bimolecular) pathway. This is due to the low steric hindrance at the terminal carbon atom, which allows for the backside attack of a nucleophile.

The C-I bond is the weakest among the carbon-halogen bonds, which makes iodoalkanes the most reactive haloalkanes in nucleophilic substitution reactions. askfilo.comcrunchchemistry.co.ukyoutube.comsavemyexams.comsavemyexams.com This increased reactivity is attributed to iodine being an excellent leaving group due to its large size and the polarizability of the C-I bond. askfilo.comcrunchchemistry.co.uk

The general mechanism for an SN2 reaction involves a single transition state where the nucleophile attacks the carbon atom, and the leaving group (iodide ion) departs simultaneously. science-revision.co.uk The rate of the SN2 reaction is dependent on the concentrations of both the haloalkane and the nucleophile. crunchchemistry.co.uk

While the SN2 mechanism is dominant for primary haloalkanes, the SN1 (Substitution Nucleophilic Unimolecular) pathway is less likely. The SN1 mechanism involves the formation of a carbocation intermediate, which is disfavored for primary alkyl halides due to the instability of the primary carbocation. shout.educationchemguide.co.uk

Table 1: Comparison of Carbon-Halogen Bond Enthalpies
BondBond Enthalpy (kJ/mol)
C-F485
C-Cl328
C-Br276
C-I240

Elimination reactions compete with nucleophilic substitution reactions, particularly in the presence of a strong, sterically hindered base. crunchchemistry.co.ukchemguide.co.uk For a primary haloalkane like this compound, the E2 (Elimination Bimolecular) mechanism is the more probable elimination pathway. crunchchemistry.co.ukck12.org

In an E2 reaction, a base abstracts a proton from the carbon atom adjacent to the carbon bearing the halogen (the β-carbon), leading to the formation of a double bond and the expulsion of the halide ion. crunchchemistry.co.ukck12.org The rate of the E2 reaction is dependent on the concentration of both the haloalkane and the base. crunchchemistry.co.uk

Factors that favor elimination over substitution include the use of a strong, bulky base, high temperatures, and a non-polar solvent. chemguide.co.ukchemguide.co.uk For instance, using potassium tert-butoxide in tert-butanol (B103910) would favor the formation of methyl heptadec-16-enoate.

The E1 (Elimination Unimolecular) mechanism, which proceeds through a carbocation intermediate, is unlikely for primary haloalkanes for the same reasons it is disfavored in substitution reactions. crunchchemistry.co.uk

The terminal iodo group of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. frontiersin.orgfiveable.me

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orgbyjus.com this compound can react with various alkenes to form substituted alkenes. The reactivity of the halide in the Heck reaction follows the order: I > Br > Cl. nih.gov The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. byjus.com

Sonogashira Reaction: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgchem-station.com this compound can be coupled with terminal alkynes to produce long-chain alkynes. The reactivity of the halide in the Sonogashira reaction is also I > Br > Cl. wikipedia.orgnrochemistry.com The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex, followed by reductive elimination. nrochemistry.com

Suzuki-Miyaura Reaction: The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide using a palladium catalyst and a base. nih.govwikipedia.orgmusechem.com This reaction is widely used for the formation of carbon-carbon bonds. nih.govmusechem.com this compound can react with various organoboronic acids or their esters to generate a diverse range of long-chain compounds. The general mechanism involves oxidative addition of the palladium(0) catalyst to the C-I bond, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.orglibretexts.org

Table 2: Overview of Cross-Coupling Reactions with this compound
ReactionCoupling PartnerCatalyst SystemProduct Type
HeckAlkenePd catalyst, BaseSubstituted Alkene
SonogashiraTerminal AlkynePd catalyst, Cu(I) co-catalyst, BaseInternal Alkyne
Suzuki-MiyauraOrganoboronic acid/esterPd catalyst, BaseAlkylated/Arylated Chain

Reactivity of the Methyl Ester Moiety

The methyl ester group at the other end of the molecule is susceptible to reactions involving nucleophilic acyl substitution.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comsrsbiodiesel.com

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by an alcohol. masterorganicchemistry.com The reaction is reversible and is typically driven to completion by using a large excess of the reactant alcohol. organic-chemistry.org

Under basic conditions, an alkoxide acts as the nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com This leads to a tetrahedral intermediate which then collapses to form the new ester and a methoxide (B1231860) ion. This process is also reversible. masterorganicchemistry.com

For example, reacting this compound with ethanol (B145695) in the presence of an acid or base catalyst would yield ethyl 17-iodoheptadecanoate and methanol (B129727). srsbiodiesel.com

Saponification is the hydrolysis of an ester under basic conditions to produce a carboxylate salt and an alcohol. chemguide.co.ukoperachem.com This reaction is effectively irreversible because the final step is an acid-base reaction where the carboxylic acid formed protonates the alkoxide, driving the equilibrium towards the products. operachem.com

When this compound is treated with a strong base like sodium hydroxide (B78521) and heated, it undergoes saponification to yield sodium 17-iodoheptadecanoate and methanol. chemguide.co.ukgoogle.com The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then eliminates a methoxide ion, which is subsequently protonated by the newly formed carboxylic acid. operachem.com

Hydrolysis under acidic conditions is the reverse of Fischer esterification. The ester is heated with a large excess of water in the presence of a strong acid catalyst. chemguide.co.ukgoogle.comgoogle.com The reaction is reversible, and the use of excess water shifts the equilibrium towards the formation of the carboxylic acid and methanol. chemguide.co.uk

Reduction Reactions

The chemical reactivity of this compound is significantly influenced by the presence of the carbon-iodine (C-I) bond at the terminal position of the long aliphatic chain. This bond is the most reactive site in the molecule under many conditions, making it susceptible to various transformations, including reduction. Reduction reactions of this compound typically involve the cleavage of the C-I bond and its replacement with a carbon-hydrogen (C-H) bond, yielding methyl heptadecanoate.

Several mechanistic pathways can be envisaged for the reduction of long-chain primary alkyl iodides like this compound. These include metal-catalyzed reactions, nucleophilic substitution reactions with hydride donors, and radical-mediated reductions.

One common approach involves the use of transition metal catalysts, such as palladium. The mechanism can involve the formation of a palladium(I) metalloradical that reacts with the alkyl iodide. This process can lead to the heterolytic cleavage of the carbon-iodine bond. While detailed studies on this compound are not prevalent, analogous reactions with other alkyl iodides suggest a pathway involving oxidative addition of the alkyl iodide to a low-valent metal center, followed by reductive elimination to form the alkane.

Another pathway for reduction is through nucleophilic substitution, where a hydride ion (H⁻) acts as the nucleophile, displacing the iodide ion. Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are common sources of hydride ions. However, the ester functional group in this compound can also be reduced by strong reducing agents like LiAlH₄. Therefore, selective reduction of the C-I bond in the presence of the ester requires milder or more specific reagents.

Illustrative data for typical reduction conditions of primary alkyl iodides are presented in the table below.

Reducing Agent SystemTypical SubstrateProductComments
H₂/Pd-CPrimary Alkyl IodideAlkaneCatalytic hydrogenation; generally effective for C-I bond cleavage.
NaBH₄ in polar aprotic solventPrimary Alkyl IodideAlkaneCan be selective for the C-I bond over esters under controlled conditions.
Bu₃SnH/AIBNPrimary Alkyl IodideAlkaneA common radical-mediated reduction method.

Radical Reactions Involving Carbon-Iodine Bond Cleavage

The carbon-iodine bond in this compound is relatively weak and susceptible to homolytic cleavage, making it a precursor for radical reactions. This cleavage can be initiated by heat or, more commonly, by ultraviolet (UV) light. The process, known as photolysis, generates a 17-methoxycarbonylheptadecyl radical and an iodine radical.

The general steps in a free radical reaction involving this compound are:

Initiation: The homolytic cleavage of the C-I bond to form two radicals. This step typically requires an external energy source like heat or light.

CH₃(CH₂)₁₅CH₂I → CH₃(CH₂)₁₅CH₂• + I•

Propagation: The generated alkyl radical can then react with other molecules, propagating the radical chain. For instance, it can abstract a hydrogen atom from a solvent molecule or another reactant. A key feature of propagation is that a radical is consumed, and another is generated.

Termination: The reaction ceases when two radicals combine to form a non-radical species. This can occur in several ways, such as the recombination of two alkyl radicals, two iodine radicals, or an alkyl and an iodine radical.

The susceptibility of haloalkanes to undergo carbon-halogen bond cleavage through ultraviolet photolysis makes them effective halogen-releasing agents nih.gov. The formation of radicals upon photolysis is a key step that precedes subsequent reactions nih.gov.

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound is largely governed by the kinetics and thermodynamics of the carbon-iodine bond cleavage.

The table below provides typical bond dissociation energies for relevant bonds.

BondBond Dissociation Energy (kJ/mol)
CH₃-I~234
Primary C-H~410-420
C-C~350
I-I~151

Kinetics: The rate of reactions involving this compound will depend on the activation energy of the rate-determining step. For radical reactions, the initiation step (C-I bond cleavage) often has the highest activation energy. The rate of this step can be significantly increased by using UV irradiation.

In the context of nucleophilic substitution reactions, the kinetics are influenced by the nature of the nucleophile, the solvent, and the leaving group. The iodide ion is an excellent leaving group due to its large size and high polarizability, which stabilizes the negative charge in the transition state. This contributes to faster reaction rates compared to other haloalkanes.

The number of radicals in a system influences the reaction kinetics. Initiation steps increase the number of radicals, propagation steps maintain a constant number of radicals, and termination steps decrease the number of radicals khanacademy.org.

Derivatives of Methyl 17 Iodoheptadecanoate: Synthesis and Chemical Transformation

Synthesis of Analogues with Modified Alkyl Chain Lengths

The synthesis of analogues of methyl 17-iodoheptadecanoate with varying alkyl chain lengths allows for a systematic investigation of how chain length influences the molecule's properties. These analogues are typically prepared from the corresponding ω-bromoalkanoic acids. The general synthetic strategy involves a two-step process: esterification of the bromoalkanoic acid followed by a Finkelstein reaction to replace the bromine atom with iodine.

For example, the synthesis of methyl 15-iodopentadecanoate and methyl 19-iodononadecanoate would start from 15-bromopentadecanoic acid and 19-bromononadecanoic acid, respectively. These starting materials are first converted to their methyl esters using standard esterification methods, such as reaction with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid). The resulting methyl ω-bromoalkanoates are then treated with a solution of sodium iodide in a suitable solvent, typically acetone (B3395972), to facilitate the halogen exchange. The greater insolubility of sodium bromide in acetone drives the reaction to completion, affording the desired methyl ω-iodoalkanoates in good yields.

This synthetic approach provides a reliable method for accessing a homologous series of terminally iodinated fatty acid methyl esters, which are valuable for structure-activity relationship studies in various applications.

Preparation of Esters with Alternative Alcohol Moieties

The ester group of this compound can be readily modified by employing different alcohols in the esterification of 17-iodoheptadecanoic acid. This allows for the introduction of a wide range of functional groups and the tuning of properties such as solubility and volatility. The synthesis of these alternative esters generally involves the initial preparation of 17-iodoheptadecanoic acid, followed by its esterification with the desired alcohol.

The parent acid, 17-iodoheptadecanoic acid, is synthesized from 17-bromoheptadecanoic acid via a Finkelstein reaction with sodium iodide in acetone. Once the iodo acid is obtained and purified, it can be esterified using various techniques. A common method is the Fischer esterification, which involves refluxing the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst. For instance, reacting 17-iodoheptadecanoic acid with ethanol (B145695), propanol, or isopropanol (B130326) would yield ethyl 17-iodoheptadecanoate, propyl 17-iodoheptadecanoate, and isopropyl 17-iodoheptadecanoate, respectively.

The synthesis of ethyl and other alkyl esters of 17-iodoheptadecanoic acid has been described in the literature. These methods provide a straightforward route to a variety of ester derivatives, expanding the chemical space accessible from this iodinated fatty acid.

Conversion to Other Halogenated and Unhalogenated Derivatives

The terminal iodine atom of this compound can be replaced with other halogens or removed entirely to generate a range of halogenated and unhalogenated derivatives. These transformations further highlight the synthetic utility of the iodo-substituent.

Conversion to Other Halogenated Derivatives:

While the Finkelstein reaction is typically used to convert bromoalkanes to iodoalkanes, variations of this reaction can be employed to introduce other halogens. For instance, treatment of this compound with other halide salts, such as potassium fluoride, sodium bromide, or sodium chloride, under appropriate conditions (e.g., in a suitable solvent with a phase-transfer catalyst for fluoride) could, in principle, lead to the corresponding fluoro-, bromo-, or chloro-derivatives. However, the conversion from an iodo- to a bromo- or chloro-derivative is generally less favorable under standard Finkelstein conditions due to the relative nucleophilicity and leaving group ability of the halides.

Conversion to Unhalogenated Derivatives:

The iodine atom can be removed through various reductive dehalogenation methods to yield the corresponding unhalogenated derivative, methyl heptadecanoate. Common methods for this transformation include catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or reduction with metal hydrides like lithium aluminum hydride or sodium borohydride (B1222165), although the latter may also reduce the ester functionality under certain conditions. Another effective method is the use of radical-based reducing agents, such as tributyltin hydride, which can selectively cleave the carbon-iodine bond.

Formation of Functionalized Derivatives (e.g., Alkenes, Amines, Nitriles, Carboxylic Acids)

The carbon-iodine bond in this compound is a key site for nucleophilic substitution and elimination reactions, enabling the introduction of a wide array of functional groups at the terminal position of the long alkyl chain.

Alkenes:

Elimination of hydrogen iodide from this compound can lead to the formation of an unsaturated derivative, methyl heptadec-16-enoate. This reaction is typically promoted by a strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide. The choice of base and reaction conditions can influence the yield and selectivity of the elimination reaction over potential substitution side reactions.

Amines:

The iodo group can be displaced by nitrogen nucleophiles to form terminal amines. A common method is the Gabriel synthesis, which involves reacting the iodoalkane with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine, methyl 17-aminoheptadecanoate. Alternatively, direct reaction with ammonia (B1221849) or primary or secondary amines can also yield the corresponding amine derivatives, although this can sometimes lead to over-alkylation.

Nitriles:

Nucleophilic substitution with cyanide ions, typically from sodium or potassium cyanide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), provides a straightforward route to the corresponding nitrile, methyl 17-cyanoheptadecanoate. This reaction extends the carbon chain by one atom and introduces a versatile nitrile group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Carboxylic Acids:

The synthesis of the corresponding dicarboxylic acid monoester, 17-methoxycarbonylheptadecanoic acid, can be achieved through a two-step process starting from the nitrile derivative. Hydrolysis of the nitrile group under acidic or basic conditions will yield the carboxylic acid. Alternatively, a Grignard reagent can be formed from this compound by reaction with magnesium, followed by carboxylation with carbon dioxide and subsequent acidic workup.

Polymeric Derivatives and Macromolecular Integration

The reactive nature of the terminal iodo group in this compound makes it a suitable initiator or monomer for various polymerization reactions, allowing for its integration into macromolecular structures.

Atom Transfer Radical Polymerization (ATRP):

Alkyl iodides are effective initiators for atom transfer radical polymerization (ATRP), a controlled radical polymerization technique. This compound can be used to initiate the polymerization of a wide range of vinyl monomers, such as styrenes, acrylates, and methacrylates. This process would result in polymers with a long-chain fatty acid ester group at one end, which can impart unique properties to the resulting material, such as hydrophobicity or self-assembly capabilities.

Other Polymerization Techniques:

Beyond ATRP, the iodo group can be converted to other functional groups that are amenable to different polymerization methods. For example, conversion to a terminal amine or alcohol would allow for its use as a monomer in step-growth polymerizations to form polyamides or polyesters, respectively.

The ability to incorporate this long-chain fatty acid derivative into polymers opens up possibilities for creating novel materials with tailored properties for applications in areas such as drug delivery, surface modification, and biomaterials.

Role of Methyl 17 Iodoheptadecanoate As a Key Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Long-Chain Aliphatic Compounds

The terminal iodo group in methyl 17-iodoheptadecanoate makes it an excellent substrate for chain-extension reactions, allowing for the systematic synthesis of very long-chain fatty acids and their derivatives. These compounds are important in biological studies and as raw materials for specialty materials.

One of the primary methods for chain extension involves coupling reactions where the iodine atom is replaced by a new carbon-based fragment. Organocuprate reagents, for example, are highly effective for this purpose. The treatment of ω-iodo esters like this compound with complexes formed from alkylcopper(I) and Grignard reagents can yield longer-chain methyl alkanoates rsc.org. This methodology provides a direct route to extend the carbon backbone, and by choosing the appropriate Grignard reagent, a variety of alkyl and alkenyl groups can be introduced.

Another powerful technique is the Suzuki cross-coupling reaction. While traditionally used for sp²-sp² coupling, modern advancements have enabled the use of unactivated alkyl halides. Palladium-catalyzed cross-coupling of alkyl iodides with alkylboranes is a feasible method for creating new carbon-carbon bonds, significantly suppressing the competing β-hydride elimination side reaction. This allows for the precise construction of complex aliphatic chains.

The reactivity of the terminal iodide also allows for its conversion into other functional groups that can then participate in further chain-building steps. For instance, it can be used to prepare long-chain surfactants and other functionalized molecules through substitution reactions epo.org.

Table 1: Selected Chain Extension Reactions Using Terminal Iodo-Esters

Reaction Type Reagents Product Type
Organocuprate Coupling R-Cu(CN)Li, R2CuLi, or Alkylcopper(I) + Grignard Reagent Longer-chain alkanoate
Suzuki Coupling Alkylborane (e.g., 9-BBN derivative), Pd catalyst, Base Longer-chain alkanoate
Nucleophilic Substitution NaCN followed by hydrolysis ω-Carboxy fatty acid ester
Alkynylation Terminal alkyne, Cu(I) catalyst, Base (Sonogashira coupling) Long-chain alkynoic ester

Building Block for Radiolabeled Fatty Acid Derivatives (Focus on chemical synthesis methodologies)

Radiolabeled fatty acids are crucial tools in medical imaging, particularly for diagnosing myocardial metabolism. The terminal iodine atom of this compound is an ideal position for the introduction of a radioactive iodine isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I).

The most direct method for radiolabeling is through an isotopic exchange reaction, often referred to as a Finkelstein reaction. In this process, the stable ¹²⁷I atom is exchanged for a radioactive isotope. This is typically achieved by reacting the iodo-precursor with a solution of radioactive sodium iodide (Na*I) in a suitable solvent like acetone (B3395972) or acetonitrile (B52724) iaea.org. The reaction is reversible, but conditions can be optimized to drive it towards the desired radiolabeled product. This method is advantageous because the precursor and the product are chemically identical, simplifying purification and ensuring that the biological behavior of the labeled molecule matches that of the unlabeled standard.

Alternatively, radiolabeling can be achieved by synthesizing the molecule from a precursor that does not yet contain iodine. For example, a terminal bromo- or mesyloxy-analogue of the fatty acid ester can be synthesized and then reacted with radioactive iodide to introduce the radiolabel in the final step iaea.org. This approach avoids handling large quantities of the stable iodo-compound and can sometimes lead to higher specific activity.

Beyond direct radioiodination, the terminal iodide serves as a versatile handle for constructing more complex radiolabeled tracers. The iodide can be displaced by other nucleophiles, such as an azide (B81097) (N₃⁻). The resulting terminal azide can then be used in "click chemistry," specifically the copper-catalyzed or strain-promoted alkyne-azide cycloaddition, to attach a chelating agent (like DOTA or HBED-CC). This chelator can then be used to complex a metallic radioisotope, such as Gallium-67 (⁶⁷Ga), Gallium-68 (⁶⁸Ga), or Indium-111 (¹¹¹In) nih.gov. This indirect labeling strategy significantly broadens the range of radioisotopes that can be incorporated into the fatty acid structure.

Table 2: Methodologies for Synthesizing Radiolabeled Fatty Acid Derivatives

Methodology Description Key Reagents Radioisotope
Isotopic Exchange Exchange of stable ¹²⁷I with a radioactive iodine isotope. NaI (I = ¹²³I, ¹²⁵I, ¹³¹I) Iodine Isotopes
Nucleophilic Substitution Displacement of a leaving group (e.g., Br, OMs, OTs) with radioactive iodide. Na*I, Precursor with good leaving group Iodine Isotopes

Intermediate in Specialty Chemical Production

The dual functionality of this compound makes it a valuable intermediate for producing specialty chemicals, such as surfactants, lubricants, and unique monomers. The long aliphatic chain imparts specific physical properties like hydrophobicity and lubricity, while the terminal functional groups allow for chemical modification.

For example, in the synthesis of specialty non-ionic surfactants like polyglycerol fatty acid esters (PGFEs), the ester group of this compound can undergo transesterification with polyglycerol mdpi.com. Furthermore, the terminal iodide can be converted to other functionalities prior to this step. For instance, hydrolysis of the iodide to a terminal alcohol (17-hydroxyheptadecanoate) would create an ω-hydroxy fatty acid ester, a class of molecules used in the production of polyesters and specialty emulsifiers.

The molecule can also be used to synthesize branched fatty acid esters, which are valued as friction modifiers and bio-lubricants mdpi.comgoogle.com. Using the coupling reactions described in section 6.1, a branched alkyl group can be introduced at the terminal position, creating a comb-like structure. The resulting branched ester would possess altered physical properties, such as a lower pour point and different viscosity characteristics, compared to its linear counterpart.

Application in Materials Science (e.g., as a monomer or functionalizing agent for polymers)

In materials science, long-chain functional molecules are used to create polymers with tailored properties. This compound can serve both as an initiator for certain types of polymerization and as a monomer or functionalizing agent to modify polymer structures.

Alkyl halides, particularly alkyl iodides, are effective initiators for controlled radical polymerization techniques and for cationic ring-opening polymerization rsc.orgalfa-chemistry.com. The carbon-iodine bond can be cleaved under appropriate conditions (e.g., with an enzyme or a Lewis acid) to generate a reactive species that initiates the polymerization of monomers like cyclic carbonates or vinyl ethers. Using this compound as an initiator would result in a polymer chain with a long fatty acid ester group attached at one end, effectively creating a macromolecule with a hydrophobic tail.

Furthermore, this compound can be incorporated as a monomer in polymerization schemes. For instance, in multicomponent polymerization strategies, monomers containing halide groups are essential for building sequence-controlled polymers nih.gov. The iodo-ester could be used in conjunction with other bifunctional monomers (e.g., diamines) to create novel polyamides or polyesters with long aliphatic side chains. These side chains can induce self-assembly and crystallinity, leading to materials with unique thermal and mechanical properties, similar to those seen in polymers derived from long-chain alkyl glycidyl (B131873) ethers rsc.org.

As a functionalizing agent, the molecule can be grafted onto existing polymer backbones or surfaces. The terminal iodide can react with functional groups on a polymer to attach the C17 chain, thereby modifying the surface properties of the material, for example, to increase hydrophobicity or improve biocompatibility.

Computational and Theoretical Investigations of Methyl 17 Iodoheptadecanoate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and bonding characteristics of molecules like Methyl 17-iodoheptadecanoate. These methods can provide detailed insights into the molecule's geometry, electron distribution, and the nature of its chemical bonds.

For a molecule of this nature, calculations would typically focus on:

Molecular Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity. The terminal iodine atom, with its lone pairs of electrons, would significantly influence the HOMO, making it a likely site for electrophilic attack. The C-I bond would be a key feature of the LUMO, indicating its susceptibility to nucleophilic attack or dissociation.

Electrostatic Potential Mapping: Visualizing the charge distribution across the molecule to identify electron-rich and electron-poor regions, which are crucial for predicting intermolecular interactions.

Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis would be used to quantify the nature of the C-I bond, including its polarity and covalent character.

These calculations provide a foundational understanding of the molecule's intrinsic properties, which informs predictions about its reactivity and spectroscopic behavior.

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of flexible molecules like this compound. Given its long aliphatic chain, the molecule can adopt a vast number of conformations in the liquid phase.

MD simulations for this compound would involve:

Force Field Parameterization: A suitable force field, such as a generalized Amber force field (GAFF), would be selected and possibly modified to accurately describe the interactions involving the iodine atom. nih.gov

Simulation of Bulk Properties: By simulating a system containing many molecules, properties like density and self-diffusivity can be calculated and compared with experimental data for similar FAMEs to validate the simulation parameters. nih.govresearchgate.net

Conformational Analysis: The simulations would track the torsional angles along the carbon backbone to identify the most populated conformations and the energy barriers between them. The presence of the large, heavy iodine atom at the terminus would influence the flexibility and packing of the alkyl chains.

Solvation Effects: MD simulations can also model the behavior of this compound in different solvents, providing insight into how intermolecular forces with the solvent affect its conformation and dynamics. researchgate.net

This analysis is crucial for understanding the macroscopic properties of the substance, such as viscosity and melting point, which are governed by molecular-level structure and interactions. nih.govresearchgate.net

Spectroscopic Property Prediction and Validation

Computational methods are routinely used to predict various spectroscopic properties, which can then be used to validate theoretical models against experimental data. For this compound, these predictions would be critical for its identification and characterization.

Key spectroscopic properties that can be computationally predicted include:

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods can be used to calculate the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental spectra of related FAMEs and alkyl halides, aid in signal assignment and structural confirmation.

Vibrational Spectroscopy (IR and Raman): Quantum chemical calculations can predict the vibrational frequencies and intensities of the molecule. Specific vibrational modes, such as the C=O stretch of the ester group and the C-I stretch, would be of particular interest.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum. Alkyl iodides typically exhibit a broad, structureless absorption band in the UV region (around 200-320 nm) corresponding to an n→σ* transition involving the C-I bond. researchgate.net

The table below summarizes the expected spectroscopic features based on the functional groups present in this compound.

Spectroscopic Technique Functional Group Predicted Property / Characteristic Signal
¹³C NMREster Carbonyl (C=O)Chemical shift around 170-175 ppm
¹³C NMRMethoxy (B1213986) Carbon (-OCH₃)Chemical shift around 50-55 ppm
¹³C NMRIodinated Carbon (-CH₂I)Chemical shift significantly downfield due to the electronegativity and heavy atom effect of iodine
¹H NMRMethoxy Protons (-OCH₃)Singlet peak around 3.6-3.7 ppm
IR SpectroscopyEster Carbonyl (C=O)Strong absorption band around 1740 cm⁻¹
IR SpectroscopyCarbon-Iodine (C-I)Absorption in the far-infrared region, typically around 500-600 cm⁻¹
UV-Vis SpectroscopyCarbon-Iodine (C-I)Broad absorption band with a maximum around 250-260 nm

Reaction Mechanism Modeling and Transition State Analysis

Theoretical modeling is invaluable for investigating the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, crucially, transition states.

Potential reactions for mechanistic study include:

Nucleophilic Substitution: The reaction of the terminal iodide with various nucleophiles is a primary pathway for functionalization. Computational modeling can determine whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism, and calculate the associated activation energy barriers.

Radical Reactions: The relatively weak C-I bond can undergo homolytic cleavage upon exposure to heat or light, generating an alkyl radical. nih.gov This process is the initiation step for many radical-mediated reactions. nih.govrsc.org Transition state analysis can elucidate the energetics of halogen atom transfer (XAT) steps in radical chain propagation. nih.gov

Ester Hydrolysis: The mechanism of acid- or base-catalyzed hydrolysis of the methyl ester group can be modeled to understand the stability of this functional group under different conditions.

By calculating the energies of transition states, chemists can predict reaction rates and understand how changes in molecular structure affect reactivity, guiding the synthesis of new compounds.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build statistical models that correlate a molecule's structural features (descriptors) with its chemical reactivity. chemrxiv.org While a specific QSRR model for this compound is unlikely to exist without a dedicated study, one could be developed as part of a larger investigation of long-chain functionalized FAMEs.

A hypothetical QSRR study could involve:

Descriptor Calculation: A range of numerical descriptors for this compound and related molecules would be calculated. These can include steric descriptors (e.g., percent buried volume), electronic descriptors (e.g., calculated partial charges or HOMO/LUMO energies), and topological descriptors. chemrxiv.orgchemrxiv.org

Model Development: A series of these molecules would be subjected to a specific reaction (e.g., nucleophilic substitution with a common nucleophile), and their reaction rates would be measured experimentally. A statistical regression model would then be created to find the best correlation between the calculated descriptors and the observed reaction rates. chemrxiv.orgresearchgate.net

Mechanistic Insight: A strong correlation can provide valuable mechanistic insights. For example, if reactivity correlates strongly with a steric descriptor near the reaction center, it suggests that steric hindrance plays a key role in the rate-determining step of the reaction. chemrxiv.org

Such studies are powerful data-driven approaches that complement traditional mechanistic investigations and can accelerate the optimization of reaction conditions. chemrxiv.orgresearchgate.net

Emerging Research Frontiers and Future Directions in Methyl 17 Iodoheptadecanoate Chemistry

Novel Synthetic Methodologies (e.g., Flow Chemistry, Photocatalytic Approaches)

The synthesis of methyl 17-iodoheptadecanoate is being reimagined through the lens of modern synthetic techniques that offer greater efficiency, safety, and control.

Photocatalytic Approaches: Visible-light photocatalysis has gained significant traction as a green and sustainable method for organic synthesis. mdpi.com This approach utilizes light energy to drive chemical reactions, often under mild conditions. In the context of this compound, photocatalytic methods could offer novel routes for the introduction of the iodine atom onto the alkyl chain. For instance, photocatalytic decarboxylative iodination of a suitable carboxylic acid precursor could provide a direct and efficient pathway to the desired product. Researchers are exploring various photocatalysts and reaction conditions to optimize the efficiency and selectivity of such transformations.

A comparison of these emerging synthetic methodologies is presented in the table below:

MethodologyAdvantagesPotential Application for this compound
Flow Chemistry Enhanced safety, precise process control, scalability, integration of multiple steps. nih.govresearchgate.netrsc.orgContinuous production from heptadecanoic acid or its precursors, enabling safer handling of iodinating agents.
Photocatalysis Mild reaction conditions, high selectivity, use of sustainable energy sources. mdpi.comDirect C-H iodination of the terminal methyl group or functionalization of precursor fatty acids under gentle conditions.

Advanced In-situ Characterization Techniques for Reaction Monitoring

Real-time monitoring of chemical reactions is crucial for understanding reaction mechanisms, optimizing process parameters, and ensuring consistent product quality. mt.comspectroscopyonline.com Advanced in-situ characterization techniques are being increasingly applied to the synthesis of complex molecules like this compound.

Spectroscopic Methods: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, coupled with fiber-optic probes, allow for the continuous monitoring of reactant consumption and product formation directly within the reaction vessel. mt.comrsc.org For the synthesis of this compound, these methods can track the progress of both the initial esterification of heptadecanoic acid and the subsequent iodination step. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the advent of benchtop NMR spectrometers, is also becoming a valuable tool for real-time reaction analysis, providing detailed structural information as the reaction proceeds. acs.orgrsc.org

The following table summarizes key in-situ monitoring techniques:

TechniqueInformation ProvidedRelevance to this compound Synthesis
In-situ FTIR/Raman Real-time concentration profiles of reactants, intermediates, and products. mt.comrsc.orgMonitoring the disappearance of the carboxylic acid peak and the appearance of the ester and C-I bond vibrations.
In-situ NMR Detailed structural information, reaction kinetics, and identification of transient intermediates. acs.orgrsc.orgObserving the chemical shift changes corresponding to the conversion of the starting material to the final iodinated ester.
Process Mass Spectrometry Rapid analysis of volatile components and reaction off-gases.Monitoring for any volatile byproducts during the synthesis.

Exploration of Unconventional Reactivity and Catalysis

The iodine atom in this compound imparts unique reactivity that is being explored in various catalytic and synthetic contexts.

Catalytic Applications: While the primary use of this compound is not as a catalyst itself, the chemistry of alkyl iodides is central to many catalytic processes. Alkyl iodides can act as initiators or chain transfer agents in polymerization reactions. researchgate.net Furthermore, the carbon-iodine bond can be activated by transition metals to form organometallic intermediates, which are versatile building blocks in cross-coupling reactions. Research in this area could uncover new catalytic applications for long-chain iodoalkanes.

Hypervalent Iodine Chemistry: Iodine compounds can exist in higher oxidation states, forming hypervalent iodine reagents that are powerful and selective oxidizing agents. researchgate.netrsc.org These reagents are finding increasing use in organic synthesis as environmentally benign alternatives to heavy metal-based oxidants. rsc.org While this compound itself is not a hypervalent iodine compound, research into the broader field of iodine catalysis may reveal novel transformations where it could serve as a precursor or substrate. researchgate.net

Development of Bio-Derived and Sustainable Precursors

The shift towards a bio-based economy is driving research into the production of chemicals from renewable resources. The synthesis of this compound can benefit from this trend through the use of bio-derived precursors.

Heptadecanoic Acid from Natural Sources: Heptadecanoic acid (margaric acid), the precursor to this compound, is a naturally occurring odd-chain fatty acid found in trace amounts in ruminant fat and milk. nih.govwikipedia.org Research is focused on developing efficient methods for extracting and purifying heptadecanoic acid from these sources. Additionally, biotechnological approaches, such as microbial fermentation, are being explored to produce odd-chain fatty acids in larger quantities. nih.gov For instance, certain microorganisms can elongate shorter-chain fatty acids, like pentadecanoic acid, to produce heptadecanoic acid. researchgate.net

Conversion of Abundant Fatty Acids: Another sustainable strategy involves the chemical or enzymatic conversion of more abundant fatty acids, such as oleic acid, into heptadecanoic acid. acs.orgwikipedia.org This could involve processes like ozonolysis followed by further chemical modifications to achieve the desired chain length. wikipedia.org

Precursor SourceDescriptionSustainability Aspect
Ruminant Fats and Milk Natural source of heptadecanoic acid. wikipedia.orgUtilization of byproducts from the dairy and meat industries.
Microbial Fermentation Production of odd-chain fatty acids using engineered microorganisms. nih.govRenewable feedstock utilization and potential for large-scale production.
Oleic Acid Conversion Chemical or enzymatic modification of an abundant C18 fatty acid. wikipedia.orgValorization of readily available plant-based oils.

Integration into Multicomponent Reaction Systems and Libraries

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. beilstein-journals.orgnih.gov The integration of functionalized long-chain molecules like this compound into MCRs could lead to the rapid generation of diverse chemical libraries.

Alkyl Halides in MCRs: Alkyl halides are valuable components in certain MCRs. beilstein-journals.orgpurdue.edu For example, they can be converted into organozinc reagents, which can then participate in Mannich-type reactions to produce complex amines. beilstein-journals.org The long alkyl chain of this compound could be used to introduce lipophilicity into the final products, a desirable property for certain biological applications.

The potential for creating diverse molecular structures through MCRs is significant. By varying the other components in the reaction, a library of complex molecules with a C17 tail can be synthesized. This approach is particularly valuable in drug discovery and materials science for the rapid exploration of chemical space.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.